1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Overview
Description
“1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide” is a chemical compound with the molecular formula C10H14N4•HI . It has a molecular weight of 318.16 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which this molecule belongs, can be achieved through several methods . One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CN (C (=N1)NN)CC2=CC=CC=C2.I .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole, similar in structure to 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide, show promising antimicrobial properties. For instance, benzylidenehydrazinyl imidazoles have been synthesized and found to exhibit significant antibacterial and antifungal activities against various strains such as B. subtilis and A. niger, indicating their potential in developing new antimicrobial agents (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).
Anticandidal Activity
Imidazopyridine derivatives, structurally related to this compound, have shown anticandidal activity. The synthesis of these derivatives and their evaluation against various Candida species underscore the potential of imidazole derivatives in treating fungal infections, including those resistant to conventional treatments (Kaplancıklı, Turan-Zitouni, Özdemr, & Revial, 2008).
Synthesis of Novel Heterocycles
The compound and its related structures have been used as precursors in the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazoles from benzyl cyanide indicates the role of such compounds in generating new heterocycles with potential applications in drug development and material science (Bohle & Perepichka, 2009).
Catalytic Activities
Compounds structurally similar to this compound have been explored for their catalytic activities. For instance, the design of ionic liquids based on imidazolium compounds for the synthesis of tetrasubstituted imidazoles showcases the catalytic potential of imidazole derivatives in facilitating chemical reactions, which is crucial for synthetic chemistry and industrial applications (Zolfigol et al., 2013).
Bioorthogonal Chemistry
The development of stable boron-nitrogen heterocycles in neutral aqueous solutions for bioorthogonal coupling reactions is another field where imidazole derivatives show promise. Such reactions are essential for labeling biomolecules in living cells without interfering with natural biological processes, highlighting the potential of imidazole derivatives in bioconjugation and biomolecular engineering (Dilek, Lei, Mukherjee, & Bane, 2015).
Safety and Hazards
Properties
IUPAC Name |
(1-benzyl-4,5-dihydroimidazol-2-yl)hydrazine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.HI/c11-13-10-12-6-7-14(10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPAKYSKHYBKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)NN)CC2=CC=CC=C2.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380473 | |
Record name | 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-14-7 | |
Record name | 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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